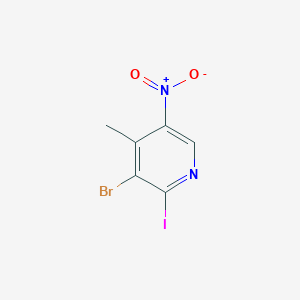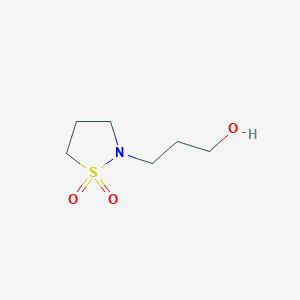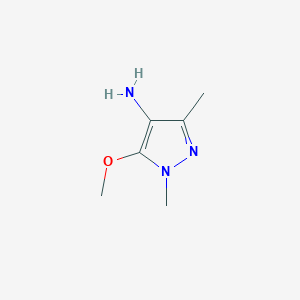
3-Bromo-2-iodo-4-methyl-5-nitropyridine
Vue d'ensemble
Description
“3-Bromo-2-iodo-4-methyl-5-nitropyridine” is a type of organic compound known as a halogenated nitropyridine . Nitropyridines are aromatic compounds containing a nitro group attached to a pyridine ring. Pyridines are six-membered rings with one nitrogen atom and five carbon atoms. The bromo, iodo, and methyl groups are substituents on the pyridine ring .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, where the halogen (bromo and iodo) and nitro groups are introduced onto the pyridine ring. The methyl group can be introduced through various methods such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with bromo, iodo, nitro, and methyl substituents at the 3rd, 2nd, 5th, and 4th positions respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reaction conditions and the reagents used. Generally, halogens on aromatic rings can undergo substitution reactions with nucleophiles. The nitro group can be reduced to an amino group, and the methyl group can participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Generally, halogenated nitropyridines are solid at room temperature .Applications De Recherche Scientifique
Structural and Vibrational Properties
Vibrational and Crystal Structure Analysis : The study of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, a compound structurally related to 3-Bromo-2-iodo-4-methyl-5-nitropyridine, revealed a monoclinic structure with significant intermolecular interactions, which might be similar in compounds like this compound. This can influence their vibrational properties and molecular conformation (Ban-Oganowska et al., 2001).
Conformational Stability and Vibrational Studies : Another related compound, 2-hydroxy-4-methyl-5-nitropyridine, has been analyzed for conformational stability, providing insights into similar nitropyridines. Vibrational studies, combined with theoretical simulations, help in understanding molecular stability and bonding characteristics (Balachandran et al., 2012).
Reactivity and Synthesis
Reactivity with Ammonia : The reactivity of similar nitropyridine derivatives with ammonia in various solvents has been studied, indicating how solvent polarity affects substitution processes, relevant for synthesis involving this compound (Hertog & Jouwersma, 1953).
Large Scale Synthesis : Research on large-scale synthesis of 5-Bromo-2-nitropyridine, a related compound, highlights the challenges and safety considerations in synthesizing nitropyridines, applicable to the synthesis of this compound (Agosti et al., 2017).
Novel Nitro-group Migration in Reactions : A study on 3-bromo-4-nitropyridine reveals unexpected nitro-group migration during reactions with amine, which could be relevant for understanding the reactivity of this compound (Yao et al., 2005).
Molecular and Spectroscopic Analysis
NMR Studies of Substituted Pyridines : NMR studies on substituted nitropyridines provide insights into the chemical shifts and coupling constants that could be applicable in analyzing this compound (Gerig & Reinheimer, 1969).
Halogen Bonding in Azine Derivatives : The study on halogen bonding in azine derivatives, involving bromo- and iodo-nitrophyridines, sheds light on the potential halogen bonding characteristics of this compound (Baykov et al., 2021).
Advanced Applications
Quantum Mechanical and Spectroscopic Studies : Advanced studies on a similar compound, 2-Amino-3-bromo-5-nitropyridine, using quantum mechanical and spectroscopic methods, provide insights into molecular structure and electronic characteristics which could be analogous for this compound (Abraham et al., 2017).
Computational Studies for Molecular Interaction : Computational studies of 5-bromo-3-nitropyridine-2-carbonitrile, a structurally similar compound, offer insights into molecular interactions and electronic properties, which could be applicable for this compound (Arulaabaranam et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-iodo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROEPJGNKPOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653953 | |
| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-06-6 | |
| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)

![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)



